[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-methyl-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic molecule featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyrazole and pyrazolopyrimidine moieties suggests it may exhibit unique biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with appropriate diketones and hydrazines, the pyrazole ring can be synthesized through cyclization reactions under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Pyrazolopyrimidine Core: This step involves the condensation of the pyrazole derivative with suitable nitriles or amidines under high-temperature conditions.
Final Coupling: The final step involves coupling the pyrazolopyrimidine core with the 4-methyl-1H-pyrazol-1-yl group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents on the pyrazole rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic structure. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound might be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the pyrazole rings might facilitate interactions with specific amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone : Similar structure but lacks the trifluoromethyl group.
- 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(chloromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone : Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylmethanone enhances its lipophilicity and metabolic stability, potentially making it more effective in biological systems compared to similar compounds without this group.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C17H14F3N7O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C17H14F3N7O/c1-9-6-21-26(7-9)16(28)13-5-15-22-12(11-8-25(3)23-10(11)2)4-14(17(18,19)20)27(15)24-13/h4-8H,1-3H3 |
InChI Key |
IEQCIUZPESRDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CN(N=C4C)C)C(F)(F)F |
Origin of Product |
United States |
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